molecular formula C9H18N2 B12977910 1-Cyclopropyl-5-methylpiperidin-3-amine

1-Cyclopropyl-5-methylpiperidin-3-amine

Cat. No.: B12977910
M. Wt: 154.25 g/mol
InChI Key: MCCUBPMGDRNDDB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-methylpiperidin-3-amine is a bicyclic amine featuring a piperidine ring (six-membered nitrogen-containing heterocycle) substituted with a cyclopropyl group at position 1 and a methyl group at position 3. Piperidine derivatives are often explored for their roles in central nervous system (CNS) therapeutics, enzyme inhibition, or receptor modulation.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-cyclopropyl-5-methylpiperidin-3-amine

InChI

InChI=1S/C9H18N2/c1-7-4-8(10)6-11(5-7)9-2-3-9/h7-9H,2-6,10H2,1H3

InChI Key

MCCUBPMGDRNDDB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-5-methylpiperidin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with 5-methylpiperidin-3-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-5-methylpiperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-methylpiperidin-3-amine involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The following compounds share structural motifs with 1-Cyclopropyl-5-methylpiperidin-3-amine, enabling a comparative evaluation:

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Piperidine 1-Cyclopropyl, 5-methyl C9H18N2 154.25 (calc.) Bicyclic amine; potential CNS activity
1-Cyclopropylpyrrolidin-3-amine Pyrrolidine 1-Cyclopropyl C7H14N2 126.20 Five-membered ring; smaller steric bulk
1-(Cyclopropylcarbonyl)piperidin-3-amine Piperidine 1-Cyclopropylcarbonyl C9H16N2O 168.24 Carbonyl group enhances polarity
Methyl(2-methylpropyl)amine Linear amine Branched alkyl groups C5H13N 87.17 Simple tertiary amine; industrial solvent use
Key Observations :

The cyclopropyl group introduces rigidity, which may enhance metabolic stability in drug design contexts.

Functional Group Impact: The carbonyl group in 1-(cyclopropylcarbonyl)piperidin-3-amine increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility but reducing blood-brain barrier permeability compared to the non-carbonylated target compound.

Safety and Handling :

  • Both 1-Cyclopropylpyrrolidin-3-amine and methyl(2-methylpropyl)amine require similar first-aid measures for skin/eye exposure (e.g., rinsing with water, medical consultation). However, the cyclopropyl-substituted compounds may pose unique hazards due to their strained ring systems.

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